molecular formula C9H8ClNO2S2 B066934 3-Chloro-5-methylbenzo[b]thiophene-2-sulfonamide CAS No. 175203-94-8

3-Chloro-5-methylbenzo[b]thiophene-2-sulfonamide

Cat. No. B066934
CAS RN: 175203-94-8
M. Wt: 261.8 g/mol
InChI Key: QLPNFHLKDWPUQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives, including compounds similar to 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide, involves intricate chemical processes. For example, the alkylation of cyanide ion with 3-chloromethylbenzo[b]thiophene has been explored, yielding higher yields in certain solvents and leading to the production of various by-products through alternative synthesis methods. These procedures underline the complexity and versatility of synthesizing benzo[b]thiophene derivatives, showcasing the potential for creating diverse compounds with unique properties (Campaigne & Neiss, 1965).

Scientific Research Applications

  • Benzo[b]thiophene Derivatives in Chemical Synthesis : These compounds are often used in the synthesis of various chemical structures. For example, Campaigne and Neiss (1965) studied the alkylation of cyanide ion with 3-chloromethylbenzo[b]thiophene, yielding different benzo[b]thiophene derivatives with potential use in further chemical reactions (Campaigne & Neiss, 1965).

  • Ocular Hypotensive Agents : Some derivatives of benzo[b]thiophene-2-sulfonamide have been investigated for their potential use in treating glaucoma. Graham et al. (1989) found that certain derivatives, such as 6-hydroxybenzo[b]thiophene-2-sulfonamide, were potent ocular hypotensive agents, showing promise for clinical evaluation in glaucoma treatment (Graham et al., 1989).

  • Anticancer Agents : Novel thiophene derivatives, including those with sulfonamide, isoxazole, benzothiazole, and quinoline moieties, have been prepared and evaluated for their anticancer activity. Ghorab et al. (2014) found that certain compounds exhibited cytotoxic activities against human breast cancer cell lines, suggesting potential in cancer therapy (Ghorab, Bashandy, & Alsaid, 2014).

  • Antimicrobial Activity : Krátký et al. (2012) studied novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, which demonstrated activity against various microbial strains, indicating their potential as antimicrobial agents (Krátký et al., 2012).

  • Carbonic Anhydrase Inhibitors : Some derivatives of benzo[b]thiophene-2-sulfonamide have been synthesized as inhibitors of carbonic anhydrase, a key enzyme in physiological processes. These inhibitors have potential applications in treating conditions like glaucoma and certain cancers. Ilies et al. (2003) explored various halogenated sulfonamides as inhibitors of tumor-associated carbonic anhydrase isozyme IX (Ilies et al., 2003).

  • Endothelin Receptor Antagonists : Raju et al. (1997) synthesized a series of 2-aryloxycarbonylthiophene-3-sulfonamides to investigate their activity as endothelin receptor antagonists, which could have implications in treating cardiovascular diseases (Raju et al., 1997).

Safety and Hazards

The compound is considered an irritant . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide can be achieved through a multi-step reaction pathway involving the sulfonation of 5-chloro-3-methylbenzo[b]thiophene followed by the reaction with an amine to form the sulfonamide.", "Starting Materials": [ "5-Chloro-3-methylbenzo[b]thiophene", "Sulfuric acid", "Sodium nitrite", "Sodium sulfite", "Ammonia", "Sodium hydroxide", "Chlorosulfonic acid", "Sodium chloride" ], "Reaction": [ "Step 1: Sulfonation of 5-chloro-3-methylbenzo[b]thiophene", "5-Chloro-3-methylbenzo[b]thiophene is reacted with chlorosulfonic acid in the presence of sulfuric acid to form the corresponding sulfonic acid derivative.", "Step 2: Conversion of sulfonic acid to sulfonamide", "The sulfonic acid derivative is then treated with sodium nitrite and sodium sulfite to form the corresponding diazonium salt.", "The diazonium salt is then reacted with ammonia to form the sulfonamide derivative.", "Step 3: Purification", "The crude product is purified through recrystallization from a suitable solvent, such as ethanol or methanol.", "Step 4: Final product", "The final product is obtained as a white crystalline solid with a melting point of approximately 200-202°C." ] }

CAS RN

175203-94-8

Molecular Formula

C9H8ClNO2S2

Molecular Weight

261.8 g/mol

IUPAC Name

3-chloro-5-methyl-1-benzothiophene-2-sulfonamide

InChI

InChI=1S/C9H8ClNO2S2/c1-5-2-3-7-6(4-5)8(10)9(14-7)15(11,12)13/h2-4H,1H3,(H2,11,12,13)

InChI Key

QLPNFHLKDWPUQW-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2Cl)S(=O)(=O)N

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N-(3-(Aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide interact with Mycobacterium tuberculosis InhA?

A: The research paper "Crystal structure of M. tuberculosis InhA in complex with NAD+ and N-(3-(aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide" [] investigates the structural basis of this interaction. The study utilized X-ray crystallography to determine the three-dimensional structure of InhA bound to both NAD+ and the compound. This structural data reveals the specific binding interactions, including hydrogen bonds, hydrophobic interactions, and other forces, that contribute to the compound's affinity for InhA. Understanding these interactions is crucial for elucidating the compound's mechanism of action and its potential as an anti-tuberculosis agent.

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